Saliphenylhalamide

Catalog No.
S645392
CAS No.
M.F
C28H29NO5
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saliphenylhalamide

Traditional V-ATPase inhibitors (Bafilomycin A1) cause off-target effects and subunit dissociation, while natural salicylihalamide A suffers poor stability. Saliphenylhalamide provides a superior alternative: • Distinct V₀ binding site: no cross-resistance with Bafilomycin, enabling orthogonal target validation. • Stabilizes V₀-V₁ subunit association, critical for LAP scaffold studies where Bafilomycin is dissociative. • Enhanced chemical stability for reproducible multi-day experiments. ≥98% purity, in stock for immediate delivery.

Product Name

Saliphenylhalamide

IUPAC Name

N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C28H29NO5/c1-20-9-5-6-12-22-13-7-15-24(30)27(22)28(33)34-23(19-25(20)31)14-8-18-29-26(32)17-16-21-10-3-2-4-11-21/h2-8,10-11,13,15,18,20,23,25,30-31H,9,12,14,19H2,1H3,(H,29,32)/b6-5+,18-8+/t20-,23-,25+/m0/s1

InChI Key

FTBLSENPBXIDKK-ZZHCZQHNSA-N

Synonyms

saliPhe, saliphenylhalamide

Canonical SMILES

CC1CC=CCC2=C(C(=CC=C2)O)C(=O)OC(CC1O)CC=CNC(=O)C#CC3=CC=CC=C3

Isomeric SMILES

C[C@H]1C/C=C/CC2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H]1O)C/C=C/NC(=O)C#CC3=CC=CC=C3

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Saliphenylhalamide is a potent, cell-permeable inhibitor of vacuolar-type H+-ATPase (V-ATPase), an essential proton pump that acidifies intracellular organelles. [REFS-1, REFS-2] Developed as a synthetic analog of the marine natural product Salicylihalamide A, it was designed to offer comparable low-nanomolar inhibitory activity with improved chemical stability and accessibility via total synthesis, overcoming the procurement and handling challenges associated with the natural product. [REFS-2, REFS-3] Its primary mechanism involves binding to the V₀ subunit of the V-ATPase complex, which disrupts proton translocation and subsequent organellar acidification, a process critical for lysosomal function, autophagy, and viral entry. [4]

Research Fit

1 V-ATPase pathway inhibition study fit; targets the V₀ proton translocation domain
2 Synthetic macrocyclic analog with reported multigram-scale supply
3 Supports dual antiviral and cell-model cytotoxicity research workflows

Procuring Saliphenylhalamide is a deliberate choice over its natural precursor, Salicylihalamide A, due to significantly improved stability, which reduces decomposition during storage and in experimental media. [1] More critically, substitution with common V-ATPase inhibitors like Bafilomycin A1 or Concanamycin A is functionally inappropriate for many applications. Saliphenylhalamide possesses a distinct binding site on the V-ATPase V₀ subunit and does not compete with these classic inhibitors. [2] This mechanistic divergence is highlighted by its unique ability to promote the association of V₀ and V₁ subunits, whereas Bafilomycin A1 causes their dissociation, leading to fundamentally different downstream cellular consequences and making these compounds non-interchangeable for precise mechanistic studies. [REFS-3, REFS-4]

Substitution Risk

Binding site V₀ binding site distinct from plecomacrolide inhibitors (bafilomycin A1, concanamycin A); mechanism may not transfer
Selectivity Selectivity index context may shift significantly with generic V-ATPase inhibitors; reported SI values are compound-specific
Supply Natural product salicylihalamide A is supply-limited; substitution may constrain preclinical study scale

Improved Stability and Synthetic Accessibility Over Natural Precursor

Saliphenylhalamide was specifically developed as a synthetic analog to Salicylihalamide A to address the procurement and handling limitations of the natural product. The dienamide side chain of Salicylihalamide A is noted to be difficult to control and maintain, and the compound suffers from decomposition upon storage. [1] Saliphenylhalamide's design provides enhanced stability, and its availability via a scalable multigram total synthesis ensures a reliable and consistent supply for long-term studies, a critical advantage over the biologically-sourced, less stable parent compound. [1]

Evidence DimensionChemical Stability & Synthetic Accessibility
Target Compound DataDesigned for stability; available via multigram total synthesis.
Comparator Or BaselineSalicylihalamide A: Unstable upon storage (neat or in DMSO); difficult to control side chain geometry during synthesis.
Quantified DifferenceQualitatively higher stability and synthetic scalability.
ConditionsStandard laboratory storage and multi-step chemical synthesis.

Ensures consistent material quality and availability for reproducible experimental results, removing the supply-chain and stability risks of the natural product.

In Vivo Survival
Head-to-head
62.5% vs 0% survival
Reported survival model-response context
Lethal IAV mouse model, i.p. q8h, n=8

Mechanistically Distinct from Bafilomycin A1: No Binding Competition

Saliphenylhalamide and its parent compound operate through a mechanism distinct from classic V-ATPase inhibitors. Studies using radiolabeled concanamycin derivatives show that while Bafilomycin A1 competes for binding to the V₀ subunit c, Salicylihalamide does not prevent this binding. [1] This demonstrates that Saliphenylhalamide occupies a different binding site, allowing researchers to probe V-ATPase function without interacting with the well-characterized plecomacrolide binding domain. [REFS-1, REFS-2]

Evidence DimensionCompetitive Binding to V-ATPase V₀ Subunit c
Target Compound DataDoes not prevent binding of a radiolabeled concanamycin derivative.
Comparator Or BaselineBafilomycin A1: Prevents binding of the radiolabeled concanamycin derivative.
Quantified DifferenceQualitative difference in binding site interaction.
ConditionsIn vitro assay with purified V-ATPase holoenzyme and photoaffinity labeling.

This provides a tool to study V-ATPase inhibition via an alternative mechanism, crucial for validating findings or when the Bafilomycin binding site is a confounding factor.

Selectivity Index
Head-to-head
SI = 61 (H1N1) vs ≤8 (BafA)
Reported selectivity window context
MDCK cells, oseltamivir-resistant isolate

Opposing Effects on V-ATPase Subunit Assembly Compared to Bafilomycin A1

A key functional differentiator between Saliphenylhalamide and Bafilomycin A1 is their effect on the V-ATPase holoenzyme structure. Saliphenylhalamide treatment drives the association of the V₀ and V₁ subunits of the complex. [1] In stark contrast, Bafilomycin A1 promotes the dissociation of the V₀ and V₁ subunits. [1] This opposing effect on the enzyme's assembly state makes Saliphenylhalamide a specific tool for studying processes where V-ATPase structural integrity, not just proton pump inhibition, is a key variable, such as in non-canonical autophagy. [1]

Evidence DimensionV-ATPase V₀-V₁ Subunit Association
Target Compound DataDrives association.
Comparator Or BaselineBafilomycin A1: Induces dissociation.
Quantified DifferenceOpposite qualitative effect on enzyme complex assembly.
ConditionsCellular assays observing V-ATPase subunit localization.

This allows for the specific investigation of V-ATPase assembly-dependent pathways, which are unaffected or oppositely affected by Bafilomycin A1.

Cytotoxicity
Cross-study comparable
GI₅₀ ~10–50 nM
Reported cell-model response context
Colon, breast, prostate cancer lines

Selective for Mammalian V-ATPases, Unlike Broad-Spectrum Inhibitors

The Salicylihalamide class, including Saliphenylhalamide, exhibits a crucial selectivity profile that distinguishes it from inhibitors like Bafilomycin A1. Salicylihalamides are potent inhibitors of mammalian V-ATPases but do not inhibit those from yeast or other fungi. [REFS-1, REFS-2] Bafilomycin, conversely, does not discriminate between V-ATPases of different origins. [1] This makes Saliphenylhalamide the appropriate choice for studies focused specifically on mammalian systems or for developing selective therapeutic agents where avoiding effects on non-mammalian organisms (e.g., gut microbiota, fungal models) is necessary.

Evidence DimensionInhibition Spectrum Across Species
Target Compound DataInhibits mammalian V-ATPases; does not inhibit yeast or fungal V-ATPases.
Comparator Or BaselineBafilomycin A1 / Concanamycin A: Inhibit V-ATPases from mammalian, yeast, and fungal sources without discrimination.
Quantified DifferenceQualitative difference in species selectivity.
ConditionsIn vitro V-ATPase activity assays using membrane preparations from different species.

Provides a selective tool for targeting mammalian V-ATPase without the confounding effects of inhibiting V-ATPases in non-mammalian cells or model organisms.

Binding Site
Reported
V₀ sector; non-competitive with plecomacrolides
Supports orthogonal binding-site interpretation
Non-overlapping interaction confirmed by competition assays
Supply Scale
Reported
Multigram synthesis demonstrated
Supports procurement reliability review
vs natural product mg-scale limitation
Immune Modulation
Head-to-head
No bystander cell priming detected
Reported immune-context profile
IAV-infected macrophage assay; vs gemcitabine

Investigating V-ATPase Assembly in Non-Canonical Autophagy

For studying pathways like LC3-associated phagocytosis (LAP) where the V-ATPase acts as a scaffold for ATG16L1 recruitment, Saliphenylhalamide is the superior tool. Its ability to promote V₀-V₁ subunit association allows for the specific stabilization of the complex, enabling precise dissection of this pathway in a manner that is impossible with dissociative inhibitors like Bafilomycin A1. [1]

Long-Term Cellular Assays Requiring a Stable V-ATPase Inhibitor

In multi-day cell culture experiments, such as long-term cytotoxicity or viral inhibition studies, the enhanced chemical stability of Saliphenylhalamide over its natural precursor Salicylihalamide A ensures consistent compound concentration and activity, leading to more reliable and reproducible data. [2]

Probing Mammalian V-ATPase Function with an Alternative Mechanism

When research requires confirmation that an observed phenotype is due to V-ATPase inhibition rather than an off-target effect of plecomacrolides, Saliphenylhalamide serves as an essential orthogonal tool. Its distinct binding site allows for independent verification of V-ATPase as the primary target. [3]

Selective Inhibition of Host V-ATPase in Co-culture or Xenograft Models

In studies involving mammalian cells with non-mammalian organisms (e.g., fungal pathogens, specific microbiome components), Saliphenylhalamide's selectivity for mammalian V-ATPase allows for targeted inhibition of the host cell pump without directly affecting the V-ATPase of the co-cultured organism, unlike broad-spectrum inhibitors. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
In Vivo Antiviral Model Studies
V-ATPase inhibitor with reported survival endpoint
Survival and weight-loss endpoint monitoring
Cancer Cell-Model SAR Studies
Synthetic accessibility for analog campaigns
Cell-viability and growth-inhibition endpoints
V-ATPase Binding-Site Studies
Non-plecomacrolide binding mechanism
Orthogonal pharmacological target validation
Immune-Context Antiviral Research
Immune-independent activity profile
Cytokine and bystander-priming endpoint review

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

459.20457303 g/mol

Monoisotopic Mass

459.20457303 g/mol

Heavy Atom Count

34

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